molecular formula C17H28O3 B1239444 12-Hydroxy-4,8,10-heptadecatrienoic acid CAS No. 76448-34-5

12-Hydroxy-4,8,10-heptadecatrienoic acid

Número de catálogo: B1239444
Número CAS: 76448-34-5
Peso molecular: 280.4 g/mol
Clave InChI: OOUWAQWGYMYDEK-SBGISUSISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

12-Hydroxy-4,8,10-heptadecatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Acid-Catalyzed Isomerization

Under acidic conditions (pH 1.1–1.5), 12-HHT undergoes structural rearrangements:

ConditionTemperatureTimeProductsIsomer Distribution
HCl (0.1N)25°C24h12-HHT-5E,8E,10E (major)>80% 5E isomer
Gastric pH (1.5)37°C1hMultiple cis-trans isomersQuantified via HPLC

This rearrangement is time- and temperature-dependent, with implications for analytical sample preparation .

Oxidation to 12-Keto Derivative

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes 12-HHT oxidation:

EnzymeCofactorProductBiological Effect
15-PGDHNAD⁺12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-oxo-HHT)TXA₂ receptor antagonism

Kinetic Parameters :

  • KmK_m: 18.5 μM (porcine kidney 15-PGDH)

  • VmaxV_{max}: 2.1 nmol/min/mg protein

Secondary Modifications

12-oxo-HHT undergoes further metabolism in renal tissues:

TissueReactionProducts
Pig kidneyDouble-bond reduction12-oxo-5Z,8E-heptadecadienoic acid
Human liverβ-oxidationShorter-chain metabolites (C15-C13)

Receptor-Mediated Signaling

12-HHT interacts with G protein-coupled receptors (GPCRs), notably BLT2:

ReceptorAffinity (KdK_d)Signal TransductionFunctional Outcome
BLT245 nMGαi/o-coupled, ERK1/2 activationChemotaxis in mast cells
BLT282 nMROS-dependent apoptosisUVB-induced keratinocyte death

Key Findings :

  • BLT2 activation by 12-HHT increases TNF-α and MMP-9 production during wound healing.

  • Competitive inhibition of TXA₂ receptor by 12-oxo-HHT (IC50IC_{50}: 3.7 μM) .

Stability and Analytical Considerations

PropertyConditionObservationMethod
Thermal stability4°C, pH 7.4Stable for 72hHPLC-MS
Light sensitivityUV exposureRapid degradation (t₁/₂: 2h)UV-Vis
SolubilityAqueous buffer12.8 μM (critical micelle concentration)Dynamic light scattering

Synthetic and Biosynthetic Studies

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 12-hydroxy-4,8,10-heptadecatrienoic acid (12-HHT) in human platelets?

12-HHT is generated via the cyclooxygenase (COX) pathway during arachidonic acid (AA) metabolism. The prostaglandin endoperoxide PGG₂ serves as an intermediate, which undergoes cleavage to produce 12-HHT and thromboxane A₂ (TXA₂). This process is inhibited by aspirin and indomethacin, which target COX enzymes, but not by lipoxygenase inhibitors . Alternative pathways involving thromboxane synthase have also been implicated in its synthesis, particularly in platelet activation studies .

Q. What analytical methods are recommended for quantifying 12-HHT in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are standard techniques. GC-MS is preferred for structural confirmation due to its ability to resolve stereoisomers, while HPLC offers high sensitivity for quantifying low-abundance metabolites in complex matrices (e.g., plasma or platelet lysates) . Derivatization with (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid can enhance chiral resolution for stereochemical analysis .

Q. How does 12-HHT relate to thromboxane B₂ (TXB₂) in platelet aggregation studies?

12-HHT and TXB₂ are co-produced during AA metabolism via the COX-1 pathway. While TXB₂ is a stable marker of TXA₂ activity, 12-HHT serves as a byproduct of endoperoxide cleavage. Both correlate with platelet activation, but 12-HHT levels are less influenced by aspirin, making it a complementary biomarker in studies of COX-1 inhibition resistance .

Advanced Research Questions

Q. What role does 12-HHT play in chemotherapy resistance mediated by mesenchymal stem cells (MSCs)?

MSCs release platinum-induced fatty acids (PIFAs), including 12-HHT derivatives like 12-S-keto-5,8,10-heptadecatrienoic acid (KHT), which confer resistance to cisplatin and other chemotherapeutics. These PIFAs act systemically at picomolar concentrations, independent of tumor microenvironment interactions. COX-1 and thromboxane synthase inhibitors block this resistance, highlighting the therapeutic potential of targeting 12-HHT metabolism in MSC-rich tumors .

Q. How can contradictory data on 12-HHT's metabolic stability be resolved in kinetic studies?

Discrepancies arise from tissue-specific differences in reductase activity. For example, porcine polymorphonuclear leukocytes (PMNLs) rapidly reduce 12-HHT to 12-oxo-5,8,14-eicosatrienoic acid, while human platelets lack this pathway. Experimental design should include:

  • Tissue-specific enzyme profiling (e.g., thromboxane synthase vs. 15-hydroxyprostaglandin dehydrogenase).
  • Isotopic tracing (e.g., ¹⁸O₂ labeling) to track redox transformations.
  • Competitive inhibition assays to clarify substrate preferences .

Q. What is the mechanistic basis for 12-HHT's association with type 2 diabetes in cohort studies?

In a longitudinal study, elevated plasma 12-HHT levels predicted incident type 2 diabetes (HR = 1.34, 95% CI: 1.12–1.61). This may stem from its role in inflammation and insulin resistance via eicosanoid signaling. Experimental validation should focus on:

  • Knockout models of 12-HHT synthesis (e.g., COX-1⁻/⁻ mice).
  • Correlation with adipokine profiles (e.g., leptin, adiponectin).
  • In vitro assays of insulin receptor phosphorylation in adipocytes exposed to 12-HHT .

Q. How does mulberrofuran A modulate 12-HHT production, and what are the implications for antiplatelet therapy?

Mulberrofuran A, a phytochemical from Morus species, selectively inhibits 12-HHT formation by 60–70% in platelet-rich plasma without affecting TXB₂. This suggests a novel mechanism targeting endoperoxide isomerases rather than COX-1. Dose-response studies (IC₅₀ = 3.2 μM) and molecular docking simulations could identify its binding sites for drug development .

Q. Methodological Considerations

Q. How should researchers address variability in 12-HHT measurements across platelet isolation protocols?

  • Use standardized anticoagulants (e.g., citrate vs. heparin) to minimize pre-activation.
  • Validate platelet purity via flow cytometry (CD41/CD61 markers).
  • Include thrombin receptor-activating peptide (TRAP) as a positive control to ensure consistent agonist response .

Q. What strategies improve the specificity of 12-HHT detection in lipidomic profiling?

  • Solid-phase extraction (SPE) with C18 columns to isolate hydroxy fatty acids.
  • Multiple reaction monitoring (MRM) transitions for LC-MS/MS (e.g., m/z 295→195 for 12-HHT).
  • Isotope dilution with deuterated internal standards (e.g., d₄-12-HHT) to correct for matrix effects .

Q. Data Interpretation and Conflict Resolution

Q. How to reconcile conflicting reports on 12-HHT's pro- vs. anti-inflammatory effects?

Context-dependent roles arise from differential receptor binding. For example:

  • In platelets, 12-HHT enhances procoagulant activity via P-selectin expression.
  • In macrophages, it may suppress NF-κB via peroxisome proliferator-activated receptor (PPAR) γ.
    Experimental reconciliation requires:
  • Cell-type-specific knockdowns (e.g., PPARγ siRNA).
  • Pathway enrichment analysis of transcriptomic datasets from 12-HHT-treated cells .

Propiedades

Número CAS

76448-34-5

Fórmula molecular

C17H28O3

Peso molecular

280.4 g/mol

Nombre IUPAC

(4E,8E,10E)-12-hydroxyheptadeca-4,8,10-trienoic acid

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6-9,11,14,16,18H,2-5,10,12-13,15H2,1H3,(H,19,20)/b8-6+,9-7+,14-11+

Clave InChI

OOUWAQWGYMYDEK-SBGISUSISA-N

SMILES

CCCCCC(C=CC=CCCC=CCCC(=O)O)O

SMILES isomérico

CCCCCC(/C=C/C=C/CC/C=C/CCC(=O)O)O

SMILES canónico

CCCCCC(C=CC=CCCC=CCCC(=O)O)O

Sinónimos

12-hydroxy-4,8,10-heptadecatrienoic acid
delta(4)-12-hydroxy-8,10-heptadecadienoic acid
delta(4)-HHD

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.